Cleroindicin F: A Technical Overview of its Discovery and Origin
Cleroindicin F: A Technical Overview of its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cleroindicin F is a natural product first identified in 1997.[1][2] It belongs to a class of compounds isolated from the plant species Clerodendrum indicum. While the initial discovery laid the groundwork for its chemical characterization, a comprehensive understanding of its biological activities and mechanism of action remains largely unexplored in publicly available scientific literature. This technical guide provides a detailed account of the discovery, origin, and the experimental protocols used for the isolation and characterization of Cleroindicin F. It also summarizes the known biological activities of the source plant and related compounds to offer a contextual framework for future research and development.
Discovery and Origin
Cleroindicin F was first isolated from the aerial parts of Clerodendrum indicum (L.) Kuntze, a plant belonging to the Lamiaceae family.[1][2] The discovery was the result of a phytochemical investigation aimed at identifying novel compounds from this plant species, which has a history of use in traditional medicine. The initial report by Tian et al. (1997) detailed the isolation and structural elucidation of six new compounds, designated as cleroindicins A-F.[1]
Physicochemical Properties and Spectral Data
The initial characterization of Cleroindicin F provided key spectral data to elucidate its structure. While the original publication should be consulted for the complete dataset, a summary of the reported data is presented below.
Table 1: Physicochemical and Spectral Data for Cleroindicin F
| Property | Value/Description |
| Molecular Formula | C₈H₁₀O₃ |
| Appearance | Colorless oil |
| Optical Rotation | [α]D -2.74° (c 0.016, MeOH) |
| UV (MeOH) λmax (log ε) | 225 nm (3.85) |
| IR (film) νmax | 1680 cm⁻¹ (α,β-unsaturated ketone) |
| EIMS m/z (%) | 154 [M]⁺, 136 [M - H₂O]⁺, 110 [M - C₂H₄O]⁺, 82 [M - CO]⁺ |
| ¹³C-NMR (CDCl₃) δ | 150.2 (d), 130.5 (d), other signals also reported |
Source: Tian et al., 1997. J. Nat. Prod. 60(8):766-769.
Experimental Protocols
The following methodologies are based on the original discovery and isolation of Cleroindicin F.
Plant Material and Extraction
The aerial parts of Clerodendrum indicum were collected, air-dried, and powdered. The powdered plant material was then subjected to extraction with 95% ethanol at room temperature. The resulting ethanolic extract was concentrated under reduced pressure to yield a crude extract.
Isolation and Purification Workflow
The isolation of Cleroindicin F from the crude ethanolic extract involved a multi-step chromatographic process. A generalized workflow is depicted in the diagram below.
The crude extract was subjected to column chromatography on a silica gel column. Elution was performed using a gradient of petroleum ether and acetone. Fractions were collected and monitored by thin-layer chromatography (TLC). The fraction containing Cleroindicin F was further purified using preparative TLC with a solvent system of petroleum ether-acetone to yield the pure compound.
Biological Activity
Cleroindicin F
As of the latest available scientific literature, there is a notable absence of specific quantitative biological activity data for purified Cleroindicin F. No studies reporting IC₅₀ or EC₅₀ values for cytotoxicity, anti-inflammatory, or other bioactivities of the isolated compound have been identified.
Clerodendrum indicum Extracts and Related Compounds
While data on Cleroindicin F is lacking, various extracts of Clerodendrum indicum and other isolated compounds have been investigated for their biological activities. This information provides a valuable context for the potential therapeutic applications of its constituents.
Table 2: Summary of Biological Activities of Clerodendrum indicum Extracts and Other Isolated Compounds
| Extract/Compound | Biological Activity | Cell Line/Model | Reported IC₅₀/Effect |
| Dichloromethane extract of roots | Cytotoxicity | SW620 (colon adenocarcinoma) | Active |
| Lupeol | Cytotoxicity | SW620, KATO-III (gastric carcinoma) | IC₅₀ = 1.99 µmol/L (SW620), 1.95 µmol/L (KATO-III) |
| Betulinic acid | Cytotoxicity | SW620, ChaGo-K-1, HepG2, KATO-III, BT-474 | IC₅₀ = 1.66-20.49 µmol/L across cell lines |
| Pectolinarigenin | Cytotoxicity | SW620, KATO-III | IC₅₀ = 13.05 µmol/L (SW620), 24.31 µmol/L (KATO-III) |
| Ethanolic extract of leaves | Antioxidant (DPPH scavenging) | in vitro | IC₅₀ = 7.89 µg/ml |
Note: The above data pertains to extracts or other compounds from C. indicum and not Cleroindicin F itself.
Signaling Pathways and Mechanism of Action
Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by Cleroindicin F or its specific mechanism of action. This represents a significant knowledge gap and a promising area for future research.
Future Directions
The discovery of Cleroindicin F has provided a novel chemical entity that warrants further investigation. The lack of data on its biological activity and mechanism of action presents a clear opportunity for researchers in drug discovery and development.
Logical Relationship for Future Research
Future research should focus on:
-
Total Synthesis or Re-isolation: To obtain sufficient quantities of Cleroindicin F for comprehensive biological evaluation.
-
Broad Biological Screening: To identify potential therapeutic areas, including but not limited to anticancer, anti-inflammatory, and antimicrobial activities.
-
Mechanism of Action Studies: Upon identification of a significant biological activity, in-depth studies to elucidate the molecular targets and signaling pathways involved will be crucial.
Conclusion
Cleroindicin F represents a natural product with a defined chemical structure but an undefined biological profile. This technical guide consolidates the available information on its discovery and origin, providing a foundation for the scientific community to build upon. The clear gaps in our understanding of its bioactivity and mechanism of action highlight the untapped potential of this molecule and underscore the need for further research to unlock its possible therapeutic value.
